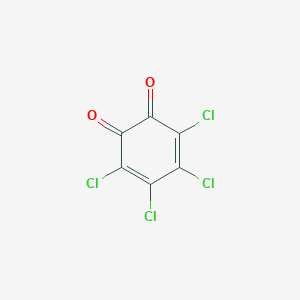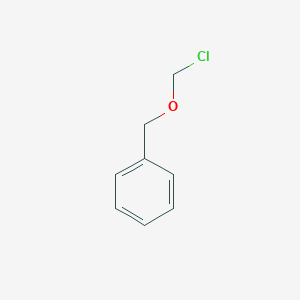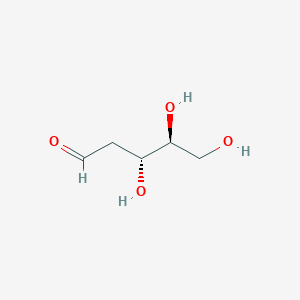
Tetrachloro-O-benzoquinone
Descripción general
Descripción
Tetrachloro-O-benzoquinone (TCBQ) is a quinone compound with four chloride groups . The catalytic activity of quinone groups (benzoquinone) can be controlled by the chloride groups with large electronegativity .
Synthesis Analysis
The reaction mechanism between TCBQ and N-methyl benzohydroxamic acid (N-MeBHA) has been systematically investigated . It was found that TCBQ can react with the anion of N-MeBHA under mild conditions . As the first step of reaction, a molecular complex is formed between TCBQ and N-MeBHA followed by the nucleophilic attack of the O atom of N-MeBHA at the C atom attached to the Cl atom of TCBQ, resulting in the formation of an unstable intermediate containing an N–O bond .Molecular Structure Analysis
The molecular formula of TCBQ is C6Cl4O2 . The IUPAC Standard InChI is InChI=1S/C6Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9 .Chemical Reactions Analysis
The one-electron reduction behavior of TCBQ has been systematically investigated . It was found that the explicit water molecules have slight effects on the geometry of TCBQ .Physical And Chemical Properties Analysis
TCBQ is a solid compound . The melting point is 289 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación
Hydride Abstraction Reactions
o-Chloranil is utilized in hydride abstraction reactions, which are pivotal for oxidative bond-forming processes. These reactions are valued for their mild conditions and high chemoselectivity, making o-Chloranil a crucial reagent in the synthesis of complex organic molecules .
Synthesis of 1,3-Benzodioxoles
The compound has been used to directly transform alkylbenzenes into 1,3-benzodioxoles through oxidation. This application is significant in organic synthesis, providing a pathway to generate important chemical structures from simpler precursors .
Aromatization Reactions
As a strong oxidant, o-Chloranil is employed in aromatization reactions to convert cyclohexadienes to benzene derivatives. This is particularly useful in the synthesis of aromatic compounds from non-aromatic precursors .
Dye and Pigment Production
o-Chloranil serves as a precursor in the manufacturing of dyes and pigments. One notable example is its role in the synthesis of pigment violet 23, a dye used extensively in the printing and plastics industries .
Chemotherapeutic Agent Synthesis
The compound is involved in the production of diaziquone (AZQ), a chemotherapeutic agent used in cancer treatment. Its role as an intermediate in the synthesis of such drugs highlights its importance in medicinal chemistry .
Agricultural Applications
In agriculture, o-Chloranil is used as a seed dressing agent. It helps protect seeds from fungal infections and other pests during the critical germination phase .
High-Performance Polymers and Coatings
The integration of o-Chloranil in the creation of high-performance polymers and coatings can lead to improved resistance to environmental degradation and enhanced structural integrity. This application is crucial for materials exposed to harsh environmental conditions .
Pharmaceutical Intermediates
o-Chloranil is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs, including antitumor and antialdosterone medications. This underscores its versatility and utility in drug development processes .
Safety And Hazards
TCBQ causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Propiedades
IUPAC Name |
3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGCYEIGVVTZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883844 | |
| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachloro-O-benzoquinone | |
CAS RN |
2435-53-2 | |
| Record name | o-Chloranil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloranil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Chloranil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrachloro-o-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CHLORANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN2NZL16NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)



